N-cyclopropyl-4-oxo-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide is a complex organic compound that features a cyclopropyl group, a boronic ester, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide typically involves multiple steps, including the formation of the boronic ester and the coupling of the naphthyridine core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The naphthyridine core can be reduced under specific conditions.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Coupled products with various aryl or alkyl groups.
Scientific Research Applications
n-Cyclopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide has several scientific research applications:
Industry: Utilized in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological molecules, making it a valuable tool in medicinal chemistry . The naphthyridine core can interact with nucleic acids and proteins, potentially disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide
Uniqueness
n-Cyclopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide is unique due to its combination of a cyclopropyl group, a boronic ester, and a naphthyridine core. This unique structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26BN3O4 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-cyclopropyl-4-oxo-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C24H26BN3O4/c1-23(2)24(3,4)32-25(31-23)15-7-5-8-17(13-15)28-14-19(22(30)27-16-10-11-16)20(29)18-9-6-12-26-21(18)28/h5-9,12-14,16H,10-11H2,1-4H3,(H,27,30) |
InChI Key |
KVTMOZHJOISPNK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=C(C(=O)C4=C3N=CC=C4)C(=O)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.